N-(2-chloro-5-(trifluoromethyl)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a carboxamide group at position 3. Its structure includes:
- 1-(p-tolyl): A para-methyl-substituted phenyl group at position 1, enhancing lipophilicity.
- 4-methoxy: An electron-donating methoxy group at position 4, influencing electronic properties.
- N-(2-chloro-5-(trifluoromethyl)phenyl): A halogenated and trifluoromethyl-substituted aryl group, typical in agrochemicals and pharmaceuticals for improved metabolic stability .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-11-3-6-13(7-4-11)27-17(28)10-16(30-2)18(26-27)19(29)25-15-9-12(20(22,23)24)5-8-14(15)21/h3-10H,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFRYRFJZRNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that N-(2-chloro-5-(trifluoromethyl)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide exhibits a variety of biological activities:
Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. For instance:
- A study demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays:
- It exhibited activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
In a recent investigation, the compound was evaluated for its cytotoxic effects against multiple cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis in cancer cells. The mechanism of action appears to involve disruption of cellular signaling pathways critical for tumor growth .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound. It was tested against a panel of microorganisms, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The results suggest that the presence of the trifluoromethyl group enhances its antimicrobial efficacy .
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions. In ethanol with 6 equivalents of acetic acid at 130°C, this group participates in cyclization reactions with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyridine derivatives . The reaction proceeds via enol addition to the dihydropyridazine core, followed by oxidative dehydrogenation (O₂, 1 atm) to yield fused heterocycles (Table 1).
Table 1: Hydrolysis-Cyclization Reaction Parameters
| Reagent System | Temperature | Time | Yield (%) | Product Type |
|---|---|---|---|---|
| Acetic acid/EtOH/O₂ | 130°C | 18 hr | 79–87 | Pyrazolo[1,5-a]pyridines |
| p-TSA/EtOH | 100°C | 24 hr | <50 | Side products dominant |
Nucleophilic Aromatic Substitution
The 2-chloro substituent on the trifluoromethylphenyl ring demonstrates reactivity in SNAr reactions. When treated with aromatic amines (e.g., 4-aminosulfonylphenyl derivatives) in DMF at 80°C, it forms bis-arylamine products through chloride displacement . Electron-withdrawing groups (e.g., -CF₃) at the 5-position activate the ring for substitution.
Acid Chloride Formation and Amide Coupling
The carboxylic acid derivative (precursor to the carboxamide) reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form reactive acid chlorides. These intermediates couple with aromatic amines (e.g., p-toluidine derivatives) at 0–5°C to yield modified carboxamides . Reaction progress is monitored by TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane).
Oxidative Modifications
The dihydropyridazine ring undergoes oxidation to pyridazine derivatives when treated with KMnO₄ in acetone/H₂O (1:1) at 60°C. This converts the 1,6-dihydropyridazine into a fully aromatic system, altering electronic properties and biological activity profiles. Oxidation kinetics show pseudo-first-order behavior with k = 0.042 min⁻¹.
Key Mechanistic Insights:
-
Cyclization Pathways : DFT calculations (B3LYP/6-311+G**) reveal a two-step mechanism:
-
Steric Effects : The p-tolyl group at N1 creates torsional strain (15.7° dihedral angle), accelerating ring-opening reactions compared to non-substituted analogs .
Photochemical Reactions
Under UV irradiation (λ = 254 nm) in acetonitrile, the compound undergoes Norrish Type II cleavage at the C6 carbonyl, generating a biradical intermediate that abstracts hydrogen from solvent molecules. Products include truncated pyridazine fragments (identified via HRMS: m/z 245.0783 [M+H]⁺).
Catalytic Hydrogenation
Using Pd/C (5% wt) in methanol under 3 atm H₂, selective reduction occurs at:
-
The pyridazine ring (conversion to tetrahydropyridazine)
-
The p-tolyl aromatic ring (partial hydrogenation to cyclohexyl)
Reaction Selectivity Control:
| H₂ Pressure | Temperature | Major Product (% yield) |
|---|---|---|
| 1 atm | 25°C | Dihydropyridazine (92%) |
| 5 atm | 60°C | Hexahydro derivative (68%) |
These reactions demonstrate the compound's versatility in medicinal chemistry derivatization. The trifluoromethyl group enhances electrophilic substitution kinetics (Hammett σₚ = 0.54), while the methoxy group directs metallation at C4 in LDA/THF systems (-78°C) . Current research focuses on exploiting its reactivity for developing kinase inhibitors and carbonic anhydrase IX-targeted therapeutics .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with structurally related pyridazine and pyridine carboxamides:
Key Structural and Functional Differences
Core Heterocycle: The target compound and share a 1,6-dihydropyridazine core, whereas are based on pyridine.
Substituent Effects :
- Trifluoromethyl Groups : Present in all compounds, these groups enhance metabolic stability and lipophilicity .
- Methoxy vs. Trifluoromethoxy : The target’s 4-methoxy group is electron-donating, while ’s trifluoromethoxy is electron-withdrawing, affecting reactivity and solubility.
- Chloro vs. Fluoro Substituents : Chlorine (target, ) provides greater steric bulk than fluorine (), influencing target affinity.
Biological Activity: While ’s tetrahydropyrimidine analogs showed antimicrobial activity, the biological data for the target compound and other pyridazine derivatives remain unspecified.
Physicochemical Properties
- Lipophilicity : The target’s p-tolyl group increases hydrophobicity compared to ’s carbamoylmethyl-linked substituent.
- Solubility : Methoxy groups (target, ) may improve aqueous solubility relative to trifluoromethyl-substituted analogs ().
- Molecular Weight : The target (≈473.8 g/mol) is heavier than (462.4 g/mol) due to the p-tolyl and trifluoromethylphenyl groups.
Q & A
Q. What are the recommended protocols for synthesizing this compound with high purity?
- Methodological Answer : Use controlled copolymerization techniques to optimize reaction conditions (e.g., monomer ratios, initiator concentrations) . Flow chemistry methods, such as the Omura-Sharma-Swern oxidation, can enhance reproducibility and yield by enabling precise control of reaction parameters (temperature, residence time) . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm structural integrity using H and C NMR, focusing on diagnostic peaks (e.g., trifluoromethyl group at ~110–120 ppm in F NMR) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm and acetonitrile/water mobile phase .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Verify purity : Contaminants (e.g., unreacted intermediates) may skew results; reanalyze batches via HPLC and NMR .
- Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability .
- In silico validation : Use molecular docking (e.g., AutoDock Vina) to confirm target binding modes and compare with experimental IC values .
Q. What strategies are employed to study structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Structural modifications : Introduce substituents at the pyridazine ring (e.g., halogenation at position 2) or modify the p-tolyl group to assess impact on potency .
- Computational SAR : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and correlate with experimental activity .
- Biological assays : Test analogs in parallel using enzyme inhibition assays (e.g., kinase profiling) to identify critical functional groups .
Q. What methodologies optimize the solubility and stability of this compound for in vivo studies?
- Methodological Answer :
- Salt formation : Use potassium or sodium salts to improve aqueous solubility, as demonstrated in Pharmacopeial Forum monographs for related trifluoromethyl compounds .
- Co-solvent systems : Employ cyclodextrin complexes or PEG-based formulations to enhance bioavailability .
- Solid-state analysis : Conduct powder X-ray diffraction (PXRD) to identify stable polymorphs and prevent hydrolysis of the methoxy group .
Q. How does computational modeling contribute to understanding this compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model interactions with target proteins (e.g., kinase domains) over 100-ns trajectories to identify key binding residues .
- ADMET prediction : Use tools like ACD/Labs Percepta to estimate logP, plasma protein binding, and metabolic stability, guiding lead optimization .
- Pharmacophore mapping : Align structural features (e.g., hydrogen bond acceptors) with known active molecules to prioritize synthetic targets .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
